1-Tert-butylazetidin-3-ol hydrochloride

Vue d'ensemble

Description

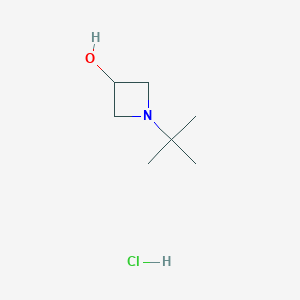

1-Tert-butylazetidin-3-ol hydrochloride is a chemical compound with the molecular formula C7H16ClNO. It is characterized by the presence of a tert-butyl group attached to an azetidin-3-ol structure. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine .

Méthodes De Préparation

The synthesis of 1-tert-butylazetidin-3-ol hydrochloride typically involves the reaction of tert-butylamine with an appropriate azetidinone precursor. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may require the presence of a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

1-Tert-butylazetidin-3-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents.

Applications De Recherche Scientifique

Medicinal Chemistry

1-Tert-butylazetidin-3-ol hydrochloride is primarily recognized for its potential therapeutic applications. It serves as a precursor for the synthesis of various biologically active compounds.

Antiviral and Antimicrobial Activity

Research indicates that azetidine derivatives, including 1-tert-butylazetidin-3-ol, demonstrate antiviral and antimicrobial properties. These compounds can inhibit the growth of specific pathogens, making them candidates for developing new antibiotics or antiviral medications.

Case Study:

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of azetidine derivatives with enhanced activity against viral infections. The modifications of the azetidine ring system were crucial for improving efficacy against specific viral strains .

Synthetic Applications

This compound is utilized as a building block in organic synthesis, particularly in the creation of combinatorial libraries for drug discovery.

Building Block for Combinatorial Chemistry

The compound can be transformed into various derivatives through functional group modifications, enabling the rapid synthesis of diverse chemical libraries.

Data Table: Synthesis Pathways

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Alkylation | Alkyl halides + base | Alkylated azetidine derivatives |

| Acylation | Acid chlorides + base | Acylated products |

| Hydrolysis | Acidic conditions | Alcohol derivatives |

| Nucleophilic Substitution | Nucleophiles (amines) + base | Amino derivatives |

Pharmacological Studies

Pharmacological studies have shown that this compound exhibits promising biological activities, which are critical for drug development.

Enzyme Inhibition

Certain studies have indicated that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating metabolic disorders.

Case Study:

In a pharmacological evaluation, this compound was tested against various enzyme targets, showing significant inhibition rates that suggest its potential use in developing enzyme inhibitors .

Toxicological Profile

Understanding the safety and toxicity profile of this compound is essential for its application in pharmaceuticals.

Safety Assessments

Toxicological studies indicate that while the compound exhibits some harmful effects at high doses (e.g., skin irritation and acute toxicity), it remains within acceptable limits when used appropriately .

Data Table: Toxicological Data

| Endpoint | Result |

|---|---|

| Oral Toxicity (LD50) | H302 (Harmful if swallowed) |

| Skin Irritation | H315 (Causes skin irritation) |

| Eye Irritation | H319 (Causes serious eye irritation) |

Mécanisme D'action

The mechanism of action of 1-tert-butylazetidin-3-ol hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

1-Tert-butylazetidin-3-ol hydrochloride can be compared with other similar compounds, such as:

1-tert-Butylazetidin-3-one: This compound shares a similar core structure but differs in the functional groups attached.

1-tert-Butyl-3-azetidinol: Another related compound with slight variations in its chemical structure.

3-Azetidinol, 1-(1,1-dimethylethyl)-hydrochloride: A compound with similar functional groups but different chemical properties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications.

Activité Biologique

1-Tert-butylazetidin-3-ol hydrochloride is a compound that has garnered interest due to its unique structural features and potential biological activities. This article explores its biological properties, mechanisms of action, and implications for pharmaceutical applications, supported by relevant data and comparative studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 165.66 g/mol. The compound features a four-membered azetidine ring with a tert-butyl group attached to the nitrogen atom and a hydroxyl group at the 3-position, existing as a hydrochloride salt. Its unique structure contributes to its physicochemical properties, influencing its biological activity.

Biological Activity Overview

The biological activity of this compound includes several noteworthy properties:

- High Gastrointestinal Absorption : The compound demonstrates significant gastrointestinal absorption, suggesting potential for oral bioavailability in pharmacological applications.

- Non-permeable to the Blood-Brain Barrier : This characteristic may limit central nervous system effects, which can be advantageous in certain therapeutic contexts where such effects are undesired.

While specific research on the mechanism of action for this compound is limited, insights can be drawn from related compounds within the azetidin-3-ol class. These compounds have been investigated for various biological activities, including:

- Antimicrobial Properties : Similar azetidin-3-ols have shown potential as antimicrobial agents .

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory activities, which could be relevant for conditions involving immune response modulation .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds. The following table summarizes key similarities and unique features:

| Compound | Similarity | Unique Feature |

|---|---|---|

| This compound | - | Tert-butyl group on nitrogen |

| Azetidin-3-ol hydrochloride | 0.82 | No substituent on nitrogen |

| 3-Methylazetidin-3-ol hydrochloride | 0.82 | Methyl group at 3-position |

| 3-Methoxyazetidine hydrochloride | 0.82 | Methoxy group at 3-position |

| 3-Ethoxyazetidine hydrochloride | 0.78 | Ethoxy group at 3-position |

| 3-Isopropoxyazetidine hydrochloride | 0.78 | Isopropoxy group at 3-position |

The unique tert-butyl group on the nitrogen atom is likely responsible for specific physicochemical properties and distinct biological activities compared to these related compounds.

Propriétés

IUPAC Name |

1-tert-butylazetidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-7(2,3)8-4-6(9)5-8;/h6,9H,4-5H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SULAQIPCRIBAKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CC(C1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60969568 | |

| Record name | 1-tert-Butylazetidin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60969568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54431-33-3 | |

| Record name | 3-Azetidinol, 1-(1,1-dimethylethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54431-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC206628 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206628 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-tert-Butylazetidin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60969568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.